molecular formula C15H21NO3 B12495966 2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanone

2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanone

Cat. No.: B12495966
M. Wt: 263.33 g/mol
InChI Key: QEYMQDBHWCRQRC-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanone is an organic compound that features a phenoxy group substituted with two methyl groups, a piperidine ring with a hydroxyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxy intermediate.

    Piperidine Ring Introduction: The phenoxy intermediate is then reacted with a piperidine derivative, such as 3-hydroxypiperidine, under nucleophilic substitution conditions to introduce the piperidine ring.

    Final Product Formation: The resulting intermediate undergoes further purification and characterization to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to form an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone: Similar structure but with a hydroxyl group at a different position on the piperidine ring.

    2-(2,6-Dimethylphenoxy)-1-(3-methoxypiperidin-1-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanone is unique due to the specific positioning of the hydroxyl group on the piperidine ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct biological activities compared to its analogs.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanone

InChI

InChI=1S/C15H21NO3/c1-11-5-3-6-12(2)15(11)19-10-14(18)16-8-4-7-13(17)9-16/h3,5-6,13,17H,4,7-10H2,1-2H3

InChI Key

QEYMQDBHWCRQRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N2CCCC(C2)O

Origin of Product

United States

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